

# 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

## molecular weight and formula

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### Compound of Interest

Compound Name: 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

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An In-depth Technical Guide to **4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile**: Properties, Synthesis, and Applications in Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile**, a key heterocyclic building block. We will delve into its fundamental properties, outline a robust methodology for its synthesis and characterization, discuss its chemical reactivity, and explore its applications as a valuable intermediate in the landscape of modern drug discovery.

## The Pyrrole Scaffold: A Privileged Structure in Medicinal Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-containing rings being particularly prominent in the architecture of countless therapeutic agents.<sup>[1]</sup> Among these, the pyrrole ring, a five-membered aromatic heterocycle, is a recurring motif in numerous natural products and FDA-approved drugs.<sup>[1][2]</sup> Its unique electronic properties and ability to engage in various biological interactions have established it as a "privileged scaffold."<sup>[2]</sup> Pyrrole derivatives exhibit a vast spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects, making them a focal point for synthetic and medicinal chemists.<sup>[1][2]</sup> The strategic functionalization of the pyrrole core allows for the fine-

tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, to optimize its pharmacokinetic and pharmacodynamic profile.[1]

## Physicochemical and Structural Properties

**4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile** is a specifically substituted pyrrole derivative designed for use as a chemical building block in more complex syntheses.[3][4] Its structure incorporates a bromine atom, a nitrile group, and an N-methyl group, each conferring distinct reactivity and utility.

Below is a summary of its key physicochemical properties:

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrN <sub>2</sub>	[5][6][7][8]
Molecular Weight	185.02 g/mol	[5][6][7][8]
CAS Number	1289207-30-2	[7][9]
Physical Form	Solid	[8]
InChI Key	BDLUSUZCSSZHDN-UHFFFAOYSA-N	[6][8]
SMILES	Cn1cc(Br)cc1C#N	[6][8]
Topological Polar Surface Area (TPSA)	28.72 Å <sup>2</sup>	[7]
logP	1.65928	[7]

## Chemical Structure Diagram

Caption: Chemical structure of **4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile**.

## Proposed Synthesis and Workflow

As a specialized building block, **4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile** is typically produced via multi-step synthesis. A logical and common approach involves the N-methylation

of a suitable precursor, such as 4-Bromo-1H-pyrrole-2-carbonitrile. This process underscores a fundamental reaction in heterocyclic chemistry.

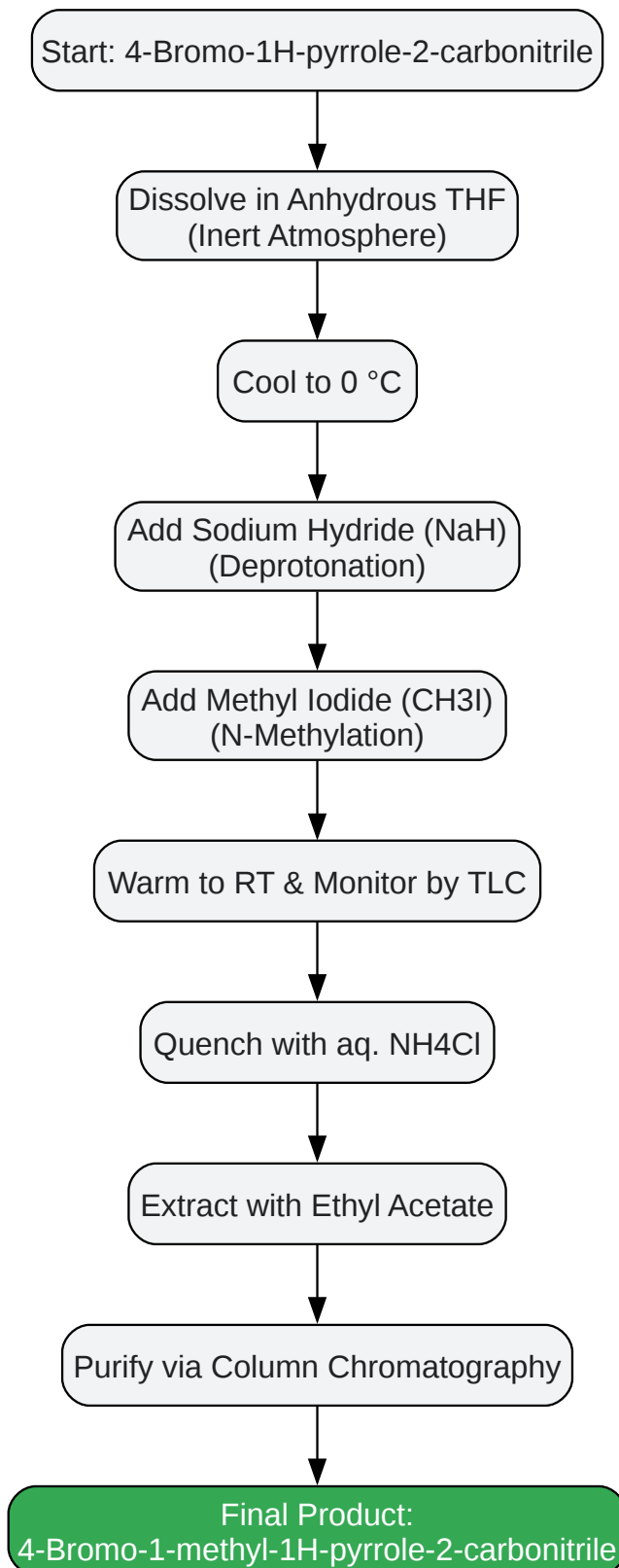
## Experimental Protocol: N-Methylation

This protocol is a representative method. Researchers should optimize conditions based on laboratory-specific equipment and reagent purity.

- **Inert Atmosphere:** To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-1H-pyrrole-2-carbonitrile (1.0 eq). The system must be maintained under an inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions involving atmospheric moisture.
- **Solvent Addition:** Add anhydrous, polar aprotic solvent, such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), to dissolve the starting material. The choice of solvent is critical; it must solubilize the reactants and be unreactive under the basic conditions.
- **Deprotonation:** Cool the solution to 0 °C using an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. The purpose of the base is to deprotonate the acidic N-H of the pyrrole ring, generating a nucleophilic pyrrolide anion. The reaction is monitored by the cessation of hydrogen gas evolution.
- **Electrophilic Addition:** While maintaining the temperature at 0 °C, slowly add the methylating agent, such as methyl iodide (CH<sub>3</sub>I, 1.2 eq), via syringe. The pyrrolide anion acts as a nucleophile, attacking the electrophilic methyl group in an S<sub>N</sub>2 reaction to form the N-C bond.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
- **Work-up and Extraction:** Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and filtered.
- **Purification:** The crude product is concentrated under reduced pressure. Purification is achieved via flash column chromatography on silica gel to yield the pure **4-Bromo-1-methyl-**

1H-pyrrole-2-carbonitrile.

## Synthesis Workflow Diagram



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Caption: Proposed workflow for the synthesis of the target compound.

## Application in Drug Discovery and Development

**4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile** is not an end product but a versatile intermediate.<sup>[3][10]</sup> Its utility stems from the reactivity of its two key functional handles: the bromo substituent and the nitrile group.

- **Bromo Group as a Synthetic Handle:** The C-Br bond at the 4-position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide array of carbon- or heteroatom-based substituents, enabling the rapid generation of diverse molecular libraries for screening. This versatility is crucial in structure-activity relationship (SAR) studies during lead optimization.
- **Nitrile Group as a Bioisostere and Precursor:** The nitrile group can act as a bioisostere for a carbonyl group or can be chemically transformed. It can be hydrolyzed to a carboxylic acid or a carboxamide, or reduced to a primary amine. Pyrrole-2-carboxamides, for instance, are known pharmacophores in compounds with antibacterial and antibiofilm properties.<sup>[11]</sup> These transformations provide access to different functional groups that can serve as key binding elements with biological targets like enzymes or receptors.<sup>[12]</sup>

The combination of these features makes the compound a valuable starting point for synthesizing novel candidates for various therapeutic areas, including oncology and infectious diseases, where substituted pyrroles have shown significant promise.<sup>[1][12]</sup>

## Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. **4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile** is classified as a hazardous substance and must be handled with appropriate precautions.<sup>[8]</sup>

Hazard Classifications:<sup>[8]</sup>

- Acute Toxicity, Oral (Category 3)

- Eye Irritation (Category 2)
- Skin Sensitization (Category 1)

Hazard Statements:[[8](#)]

- H301: Toxic if swallowed.
- H317: May cause an allergic skin reaction.
- H319: Causes serious eye irritation.

## Standard Handling Protocol

- Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[[13](#)]
- Ventilation: Handle the compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[[14](#)]
- Dispensing: When weighing or transferring the solid, use appropriate tools (spatula) to minimize dust generation.
- Accidental Contact:
  - Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[[15](#)]
  - Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[[15](#)]
  - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[[15](#)]
- Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[[16](#)] Keep it away from incompatible materials such as strong oxidizing agents.[[15](#)]

- Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations for hazardous chemical waste.[14]

## Conclusion

**4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile** is a well-defined chemical entity whose value lies in its potential as a synthetic intermediate. Its molecular architecture provides chemists with robust and versatile handles for constructing more complex molecules of therapeutic interest. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in research and development, particularly in the ongoing quest for novel drug candidates.

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